![molecular formula C10H15N2O6P B1204288 ({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid is a phosphonic acid consisting of 1-cyclopentyluracil having a phosphomethoxy group at position 2 on the cyclopentyl ring with (1R,2R)-trans-stereochemistry. It derives from a uracil and a phosphonic acid.
Aplicaciones Científicas De Investigación
Synthesis and Diverse Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, are widely used due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. They have been utilized for various applications, including bioactive properties (drug, pro-drug), bone targeting, designing supramolecular or hybrid materials, functionalizing surfaces, analytical purposes, medical imaging, and as phosphoantigens. Different methods for synthesizing phosphonic acids, such as dealkylation of dialkyl phosphonates, are pivotal for numerous research projects due to their extensive applications in chemistry, biology, and physics (Sevrain et al., 2017).
Environmental Impact and Treatment
Phosphonates, due to their increasing consumption, have become a focal point of environmental scientists and agencies. Despite their stability against biological degradation, they can be efficiently removed (>80%) in wastewater treatment plants (WWTPs) operated with chemical phosphate precipitation. It is crucial to monitor phosphonate concentrations in effluents to prevent eutrophication. However, in high concentrations, phosphonates interfere with phosphate precipitation in WWTPs. Therefore, it's recommended to remove phosphonates, especially from industrial wastewaters, before discharging them into water bodies or WWTPs (Rott, Steinmetz & Metzger, 2018).
Biomedical Applications
Phosphonopeptides, mimetics of peptides where phosphonic acid or related groups replace either the carboxylic acid group at the C-terminus or are located in the peptidyl side chain, exhibit interesting physiological activities with potential applications in medicine and agriculture. Some peptides containing free, unsubstituted phosphonic acid exhibit antimicrobial activity. Non-hydrolysable analogues of phosphonoamino acids, which act as inhibitors of key enzymes related to various pathological states, are also valuable tools to study the physiological effects of phosphorylations (Kafarski, 2020).
Water Treatment Applications
In drinking water production, phosphonates are used as antiscalants to prevent the precipitation of salts on reverse osmosis membranes. However, phosphonate-based antiscalants often contain significant amounts of undeclared phosphorous contaminants. Comprehensive characterization of these technical phosphonates is essential for understanding their impact on water treatment processes and ensuring the safety of drinking water (Armbruster, Müller & Happel, 2019).
Propiedades
Nombre del producto |
({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid |
|---|---|
Fórmula molecular |
C10H15N2O6P |
Peso molecular |
290.21 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(2,4-dioxopyrimidin-1-yl)cyclopentyl]oxymethylphosphonic acid |
InChI |
InChI=1S/C10H15N2O6P/c13-9-4-5-12(10(14)11-9)7-2-1-3-8(7)18-6-19(15,16)17/h4-5,7-8H,1-3,6H2,(H,11,13,14)(H2,15,16,17)/t7-,8-/m1/s1 |
Clave InChI |
KKXMDNJBVSYDQL-HTQZYQBOSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |
SMILES canónico |
C1CC(C(C1)OCP(=O)(O)O)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



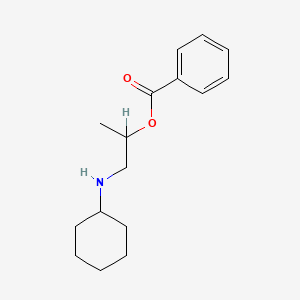
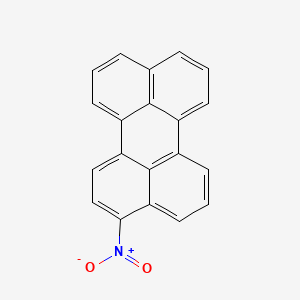
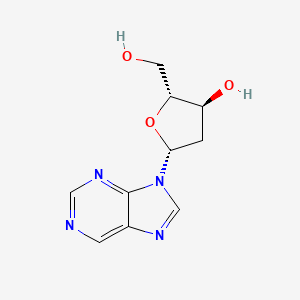
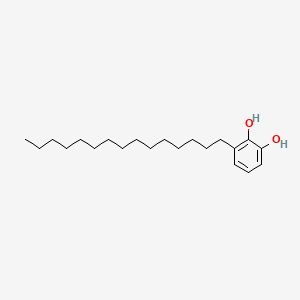
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
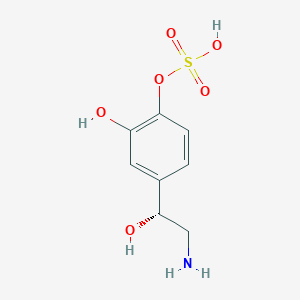
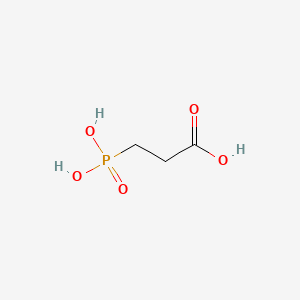
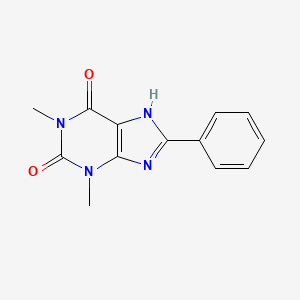
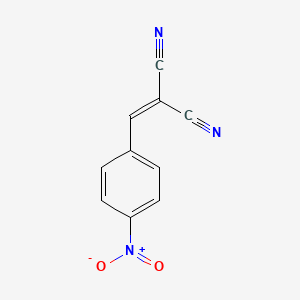
![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)
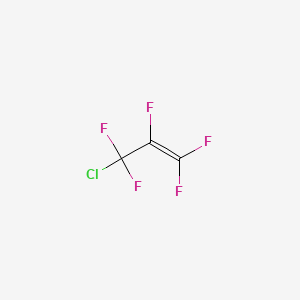
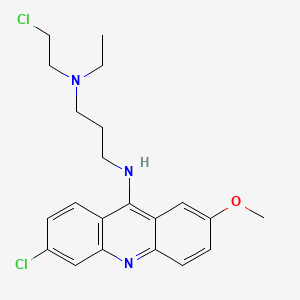
![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)